

Unveiling the Molecular Target of 6-O-Nicotiylbarbatin C: A Comparative Guide

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Compound of Interest

Compound Name: 6-O-Nicotiylbarbatin C

Cat. No.: B15593182

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of the molecular target of a novel bioactive compound is a critical step in the drug discovery and development process. This guide provides a comparative analysis framework for confirming the molecular target of a hypothetical novel compound, **6-O-Nicotiylbarbatin C**. Due to the absence of publicly available data on **6-O-Nicotiylbarbatin C**, this document will utilize a plausible hypothetical scenario. Based on the structural features suggested by its name—a "barbatin C" core, likely a diterpenoid, and a "nicotinyl" ester modification—we hypothesize that **6-O-Nicotiylbarbatin C** targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.

This guide will compare the hypothetical performance of **6-O-Nicotiylbarbatin C** with known VEGFR-2 inhibitors, providing supporting experimental data and detailed methodologies. The objective is to offer a comprehensive resource for researchers engaged in the target validation of novel chemical entities.

Data Presentation: Comparative Inhibitory Activity against VEGFR-2

The following table summarizes the in vitro inhibitory activities of our hypothetical compound, **6-O-Nicotiylbarbatin C**, against VEGFR-2, alongside established synthetic and natural product-derived inhibitors.

Compound	Type	Target	IC50 (nM)
6-O-Nicotiylbarbatin C	Hypothetical	VEGFR-2	15
Sunitinib	Synthetic	VEGFR-2, PDGFR β	80[1][2]
Axitinib	Synthetic	VEGFR-1, -2, -3	0.2[1][3][4]
Voacangine	Natural Product	VEGFR-2	700
Oridonin	Natural Product	VEGFR-2	Not Quantified

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of VEGFR-2 as the molecular target of **6-O-Nicotiylbarbatin C**.

In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Materials:

- Recombinant human VEGFR-2 kinase domain (GST-tagged)
- Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
- ATP
- Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- Test compounds (dissolved in DMSO)
- 96-well plates

- Phospho-tyrosine antibody (for detection)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Prepare a reaction mixture containing VEGFR-2 kinase and the peptide substrate in the kinase assay buffer.
- Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells of a 96-well plate.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
- Wash the plate to remove unbound components.
- Add a phospho-tyrosine specific primary antibody and incubate.
- Wash the plate and add an HRP-conjugated secondary antibody.
- After a final wash, add a chemiluminescent substrate and measure the signal using a microplate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Cell culture medium (e.g., EGM-2)
- Recombinant human VEGF-A
- Test compounds
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti- β -actin
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting apparatus
- ECL detection reagent

Procedure:

- Culture HUVECs to 80-90% confluence in 6-well plates.
- Starve the cells in a serum-free medium for 4-6 hours.
- Pre-treat the cells with various concentrations of the test compounds or vehicle for 1-2 hours.
- Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
- Immediately place the plates on ice and wash the cells with ice-cold PBS.
- Lyse the cells with ice-cold lysis buffer.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.

- Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an ECL reagent.
- Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (e.g., β-actin) for normalization.

HUVEC Tube Formation Assay

This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Materials:

- HUVECs
- Endothelial cell growth medium
- Matrigel or a similar basement membrane extract
- 96-well plates
- Test compounds
- Calcein AM (for visualization)

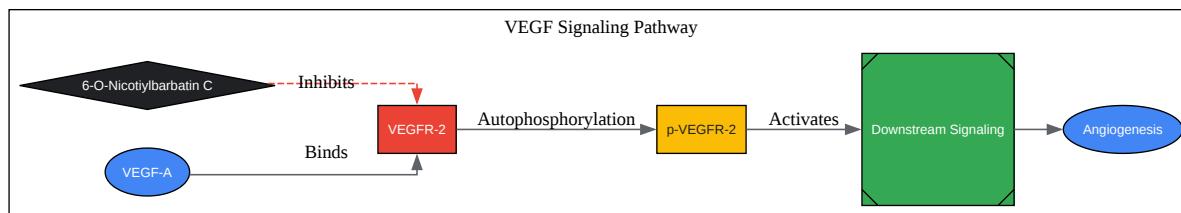
Procedure:

- Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
- Harvest HUVECs and resuspend them in a medium containing the test compounds at various concentrations.
- Seed the HUVECs onto the Matrigel-coated wells.

- Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Visualize the tube formation using a microscope. For quantitative analysis, the cells can be stained with Calcein AM.
- Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

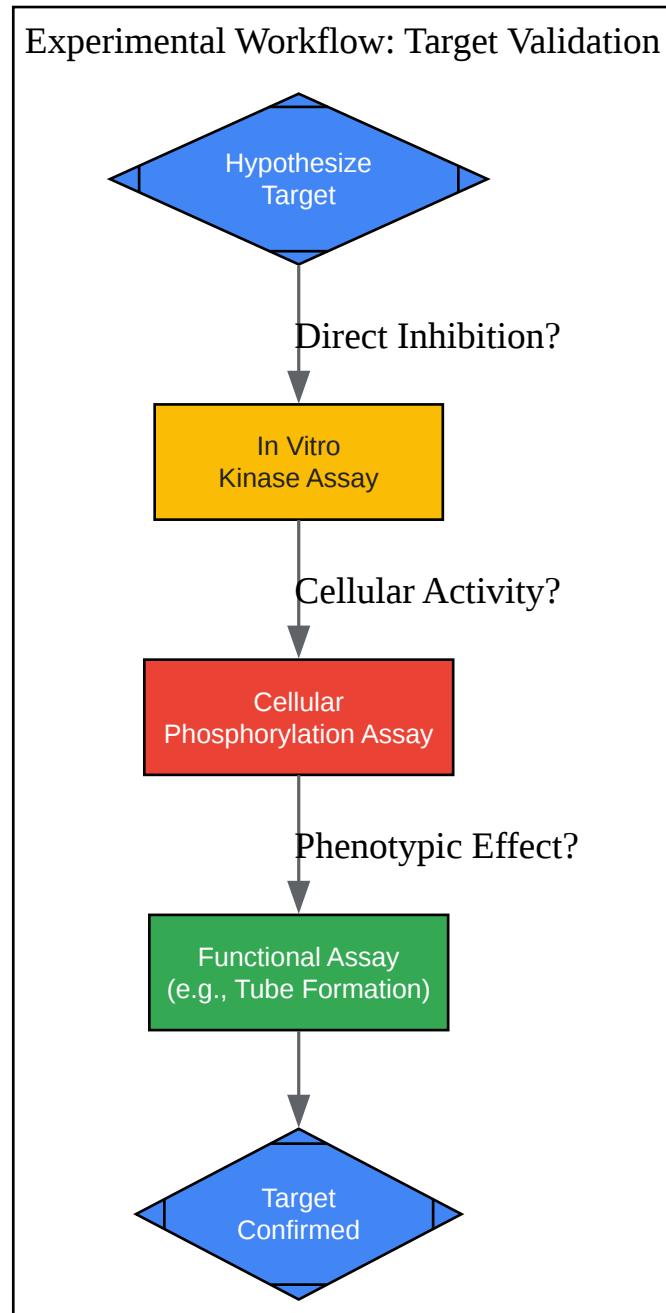
Mandatory Visualization

The following diagrams illustrate the key pathways and workflows described in this guide.



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Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by **6-O-Nicotylbarbatin C**.



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